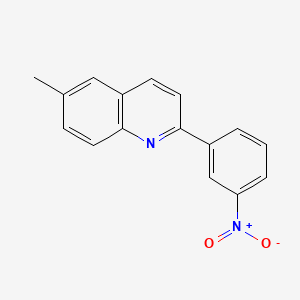
6-Methyl-2-(3-nitrophenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(3-nitrophenyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocycle . It is used as a building block for the synthesis of various pharmaceutical compounds and biologically active compounds .
Synthesis Analysis
The synthesis of quinoline derivatives involves several methods. One common method is the Skraup reaction, where aniline is heated with sulfuric acid, glycerol, and an oxidizing agent . Other methods include one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis
The molecular formula of 6-Methyl-2-(3-nitrophenyl)quinoline is C16H12N2O2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Quinoline derivatives are suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis
The molecular weight of 6-Methylquinoline, a similar compound, is 143.1852 . More specific physical and chemical properties of 6-Methyl-2-(3-nitrophenyl)quinoline were not found in the search results.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two different fragments, facilitated by a palladium catalyst. In SM coupling, 6-Methyl-2-(3-nitrophenyl)quinoline serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .
Antioxidant Activity
Researchers have explored the antioxidant properties of benzoquinoline-based compounds, including 6-Methyl-2-(3-nitrophenyl)quinoline. These molecules play a crucial role in scavenging free radicals and protecting cells from oxidative damage. Investigating the specific mechanisms and potential applications of this compound in antioxidant therapy is an ongoing area of interest .
Fluorescent Probes
Due to its quinoline core, 6-Methyl-2-(3-nitrophenyl)quinoline exhibits fluorescence properties. Scientists have utilized it as a fluorescent probe in biological studies. By attaching this compound to specific biomolecules, researchers can visualize cellular processes, monitor enzyme activity, and track molecular interactions .
Medicinal Chemistry
The unique structure of 6-Methyl-2-(3-nitrophenyl)quinoline makes it a potential candidate for drug development. Medicinal chemists explore its derivatives for their pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. Rational modifications can enhance its bioactivity and selectivity .
Photophysical Applications
Quinoline derivatives, including 6-Methyl-2-(3-nitrophenyl)quinoline, find applications in optoelectronic devices. Their photophysical properties, such as absorption and emission wavelengths, make them suitable for organic light-emitting diodes (OLEDs), sensors, and photovoltaic materials. Researchers investigate their performance and stability in these contexts .
Coordination Chemistry
The nitrogen-containing quinoline moiety in this compound allows it to coordinate with metal ions. Coordination complexes based on 6-Methyl-2-(3-nitrophenyl)quinoline may exhibit interesting properties, such as luminescence, catalysis, or magnetic behavior. Understanding these interactions contributes to the field of coordination chemistry .
Zukünftige Richtungen
Fused tetracyclic systems containing a quinoline nucleus represent an important class of heterocyclic bioactive natural products and pharmaceuticals because of their significant and wide-spectrum biological properties . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Wirkmechanismus
Target of Action
Quinoline-based compounds are known to interact with a variety of biological targets, including dna and various enzymes
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, such as intercalation into dna . The specific interactions between 6-Methyl-2-
Eigenschaften
IUPAC Name |
6-methyl-2-(3-nitrophenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11-5-7-15-13(9-11)6-8-16(17-15)12-3-2-4-14(10-12)18(19)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKLUXLOFLXNPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(3-nitrophenyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

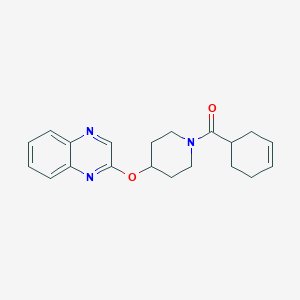
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-chloro-2-hydroxybenzoate](/img/structure/B2427437.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride](/img/structure/B2427438.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2427440.png)
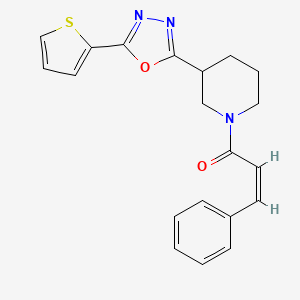
![1-(3-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2427444.png)
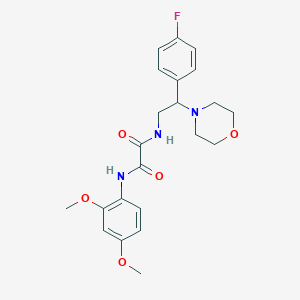

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427450.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2427451.png)
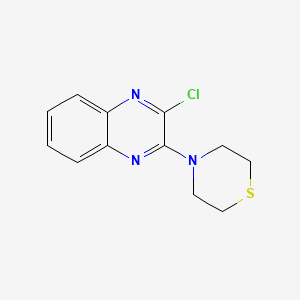
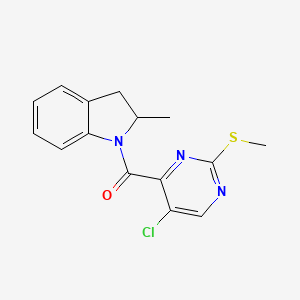
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)